molecular formula C8H5ClN2 B3262115 3-Chloro-1,7-naphthyridine CAS No. 35170-89-9

3-Chloro-1,7-naphthyridine

Cat. No. B3262115
CAS RN: 35170-89-9
M. Wt: 164.59 g/mol
InChI Key: QRDZNYWVWGWTCD-UHFFFAOYSA-N
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Description

3-Chloro-1,7-naphthyridine is a chemical compound used in scientific research . It exhibits diverse applications, including drug development and organic synthesis, due to its unique properties and structural versatility.


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 3-Chloro-1,7-naphthyridine, has been covered in various studies . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . The synthesis of 1,5-naphthyridines involves various strategies such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1,7-naphthyridine is similar to other naphthyridines, which are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .

Scientific Research Applications

Amination Reactions

3-Chloro-1,7-naphthyridine has been utilized in the synthesis of amino-naphthyridines through amination reactions. This involves treating 3-chloro-1,7-naphthyridine with potassium amide in liquid ammonia, which results in the formation of 3-amino-1,7-naphthyridine. This process is significant for the preparation of various naphthyridine derivatives used in chemical research and pharmaceutical applications (Plas, Woźniak, & Veldhuizen, 2010).

Synthesis of Complex Molecules

The compound has been pivotal in synthesizing complex molecules like 2,7-diamido-1,8-naphthyridines. This involves the catalytic amidation between 3-chloro-1,7-naphthyridine and primary amides, yielding products with functional group tolerance, which are useful in creating diverse molecular structures for potential applications in medicinal chemistry and material sciences (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).

Ligand Preparation for Metal Complexes

3-Chloro-1,7-naphthyridine serves as a building block for preparing ligands used in constructing metal complexes. Such complexes find applications in catalysis, material science, and as potential therapeutic agents. The synthesis involves creating bidentate and tridentate ligands, which are then treated with metal salts to form the corresponding complexes (Singh & Thummel, 2009).

Antibacterial and Antifungal Applications

Derivatives of 3-Chloro-1,7-naphthyridine have been explored for their antimicrobial properties. Synthesized compounds have shown considerable activity against various bacterial and fungal strains, indicating potential use in developing new antimicrobial agents (Adem et al., 2022).

Role in Heterocyclic Compound Synthesis

The compound is used in synthesizing heterocyclic compounds with potential biological activity. These compounds, derived from 3-chloro-1,7-naphthyridine, have shown to exhibit properties that could be leveraged in pharmacological research (Ayoub & Saleh, 2016).

Mechanism of Action

While the specific mechanism of action for 3-Chloro-1,7-naphthyridine is not explicitly mentioned in the papers retrieved, naphthyridines in general have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety data sheet for 3-Chloro-1,7-naphthyridine suggests that it should be used for R&D purposes only and not for medicinal, household or other use . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, which includes 3-Chloro-1,7-naphthyridine, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The focus of future research could be on the collection of recent advances in the synthesis, reactivity, and applications of the 1,5-naphthyridines .

properties

IUPAC Name

3-chloro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZNYWVWGWTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=C(C=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,7-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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